(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine
Description
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine is a bicyclic chiral diamine derived from isohexide, a biomass-based precursor. Its stereochemistry (four defined stereocenters) and bifunctional amine groups make it a versatile building block for synthesizing chiral solvating agents, pharmaceuticals, and polymers . The compound is synthesized via reactions with isothiocyanates or acylating agents, yielding derivatives with tunable enantioselective properties for NMR applications .
Properties
IUPAC Name |
(3S,3aR,6S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2/t3-,4-,5+,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQWSUCHPAVLNQ-UNTFVMJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125335-70-8 | |
| Record name | (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable dicarbonyl compound followed by amination. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further hydrogenate the ring system or reduce any oxo groups present.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxo compounds, and fully reduced analogs.
Scientific Research Applications
Chemistry
In chemistry, (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a scaffold for drug design. The presence of amine groups allows for the attachment of various pharmacophores, making it a versatile molecule for medicinal chemistry.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Diamine vs. Dicarboxylic Acid
- Target Compound : (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine
- Dicarboxylic Acid Derivative : (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid
| Property | Diamine | Dicarboxylic Acid |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O₂ | C₈H₁₀O₆ |
| Key Reactivity | Forms amides/thioureas | Forms esters/amides |
| Application Highlight | Chiral resolution agents | Polymer synthesis |
Diamine vs. Diols (Isomannide/Isosorbide)
- Isosorbide : (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol
- Key Difference : Replacement of hydroxyls with amines in the diamine enhances nucleophilicity, enabling reactions with electrophiles (e.g., isocyanates) .
Stereochemical Variations
Diastereomeric Diamines
- Example : (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine
| Property | (3S,3aR,6S,6aR) Diastereomer | (3R,3aR,6S,6aR) Diastereomer |
|---|---|---|
| Optical Rotation ([α]D) | −22.9 (c = 0.35; MeOH) | Data not available |
| Derivative Yield | 70% (thiourea) | Requires separate synthesis |
Substituted Derivatives
Thiourea vs. Amide Derivatives
- Thiourea Derivative: 1,1′-((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) Yield: 70% Melting Point: 173–175°C Application: Superior enantioselectivity for amino acid derivatives in NMR .
- Amide Derivative : N,N′-((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)bis(3,5-dimethoxybenzamide)
Pharmaceutical Derivatives
- Example: (3S,3aR,6S,6aR)-6-(4-(6-Chloro-2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)phenoxy)hexahydrofuro[3,2-b]furan-3-yl Acetate Synthesis: Suzuki coupling with boronate esters . Application: Antimalarial quinolone scaffold .
Biological Activity
(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine is a chiral diamine derived from isohexides, which has garnered attention for its potential biological activities and applications in drug discovery. This compound is notable for its structural features that may influence its biological interactions and properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₈H₁₃N₂O₂
- Molecular Weight : 169.20 g/mol
- Chirality : The presence of stereogenic centers contributes to its potential selectivity in biological activity.
Antimicrobial Properties
Research indicates that derivatives of hexahydrofuro[3,2-b]furan-3,6-diamine exhibit significant antimicrobial activity. For instance, studies have shown that certain modifications to the diamine structure enhance its efficacy against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hexahydrofuro diamine | E. coli | 32 µg/mL |
| Hexahydrofuro diamine | S. aureus | 16 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Anti-cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies demonstrated that hexahydrofuro[3,2-b]furan-3,6-diamine and its derivatives can induce apoptosis in cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the disruption of mitochondrial function and the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10 | Apoptosis induction |
| MCF-7 (breast cancer) | 15 | Caspase activation |
Neuroprotective Effects
Emerging studies suggest that hexahydrofuro[3,2-b]furan-3,6-diamine may exhibit neuroprotective effects. In models of oxidative stress-induced neuronal damage, the compound showed potential in reducing cell death and preserving neuronal integrity.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Molecules highlighted the synthesis of various derivatives of hexahydrofuro diamines and their evaluation against multi-drug resistant bacteria. The results indicated a significant correlation between structural modifications and antimicrobial potency. -
Case Study on Anti-cancer Activity :
Another research effort focused on the anti-cancer properties of hexahydrofuro[3,2-b]furan-3,6-diamine derivatives against ovarian cancer cells. The study reported an IC50 value significantly lower than standard chemotherapeutic agents, suggesting a promising alternative for treatment.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of hexahydrofuro[3,2-b]furan-3,6-diamine derivatives.
- Modifications such as varying alkyl or aryl substituents on the amine groups have been shown to alter both antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
